![molecular formula C16H24N2O6S B2559315 N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-42-8](/img/structure/B2559315.png)
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, commonly known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized into derivatives that may serve as potent antiviral agents, potentially contributing to the treatment of viral infections.
Anti-inflammatory Applications
The indole scaffold is known for its anti-inflammatory properties. Given the structural complexity of our compound, it could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various diseases .
Anticancer Potential
Indole derivatives have been found to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents. The compound’s unique structure could be leveraged to synthesize new derivatives with potential anticancer activities, aiding in cancer research and treatment .
Antioxidant Properties
Organoselenium compounds, which include structural motifs similar to benzo[d][1,3]dioxole, have been recognized for their antioxidant properties. The compound could be investigated for its ability to act as an antioxidant, which is valuable in combating oxidative stress-related diseases .
Antimicrobial Activity
The benzo[d][1,3]dioxole moiety is present in various compounds with significant pharmaceutical applications, including antimicrobial activity. Research into the compound’s potential as an antimicrobial agent could lead to the development of new antibiotics or disinfectants .
Enzyme Inhibition
Compounds with the benzo[d][1,3]dioxole structure have been used as COX-2 inhibitors, which are important in the management of pain and inflammation. The compound could be studied for its potential to inhibit other enzymes, contributing to the discovery of novel therapeutic agents .
Neuroprotective Effects
Given the diverse biological activities of indole derivatives, there is a possibility that our compound could exhibit neuroprotective effects. This application would be particularly relevant in the context of neurodegenerative diseases, where protection of neuronal cells is crucial .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating growth. By exploring the compound’s interaction with plant biology, it could be utilized to influence plant growth and development, with applications in agriculture and horticulture .
properties
IUPAC Name |
N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-12(2)22-8-3-6-18-25(20,21)9-7-17-16(19)13-4-5-14-15(10-13)24-11-23-14/h4-5,10,12,18H,3,6-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBBBJILRJQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

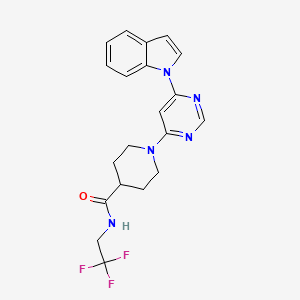
![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)

![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)

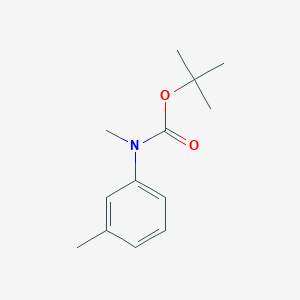
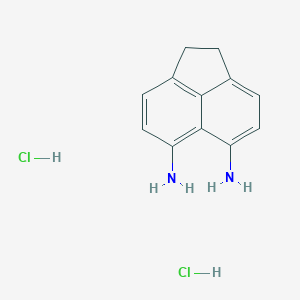
![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)

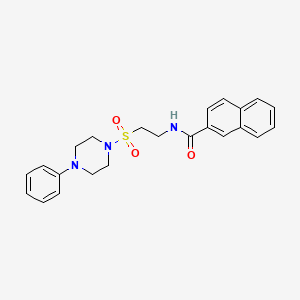
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)
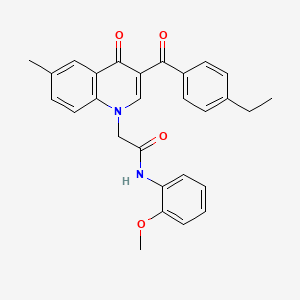

![5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2559255.png)